Cas no 477708-90-0 (4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole)
4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 477708-90-0
- BDBM50548144
- CHEMBL1343733
- 10P-700
- MLS000706952
- SMR000335774
- AKOS005076086
- DTXSID501323050
- MFCD02186949
- HMS2699K17
- 4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
- 4-methyl-2-phenyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
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- MDL: MFCD02186949
- Inchi: 1S/C13H11N3S/c1-9-12(11-7-8-14-16-11)17-13(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16)
- InChI Key: ZJOINCNMDWTFIA-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC=CC=2)=NC(C)=C1C1=CC=NN1
Computed Properties
- Exact Mass: 241.06736854Da
- Monoisotopic Mass: 241.06736854Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 69.8Ų
4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB298789-100 mg |
4-Methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole; . |
477708-90-0 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB298789-100mg |
4-Methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole; . |
477708-90-0 | 100mg |
€283.50 | 2025-02-17 |
4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole Suppliers
4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
Recent Advances in the Study of 4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (CAS: 477708-90-0)
The compound 4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (CAS: 477708-90-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, which combines a thiazole core with a pyrazole moiety, exhibits promising biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. Recent studies have explored its synthesis, molecular interactions, and pharmacological properties, shedding light on its mechanism of action and potential as a lead compound for drug development.
One of the key areas of research has focused on the compound's role as a kinase inhibitor. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole exhibits selective inhibition against specific kinase isoforms, with notable potency against JAK2 and FLT3 kinases. These findings suggest its potential utility in the development of targeted therapies for hematological malignancies and autoimmune diseases. Further structural optimization studies are underway to enhance its selectivity and reduce off-target effects.
In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's anti-inflammatory effects. In vivo studies using murine models of inflammation have shown that 4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole significantly reduces pro-inflammatory cytokine levels, such as TNF-α and IL-6, while modulating NF-κB signaling pathways. These results position the compound as a promising candidate for the treatment of chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. However, further pharmacokinetic and toxicological studies are required to assess its safety and efficacy in clinical settings.
The synthesis and structural characterization of 4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole have also been refined in recent studies. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have provided detailed insights into its molecular conformation and intermolecular interactions. These structural analyses are crucial for understanding its binding affinity with biological targets and for guiding the design of derivatives with improved pharmacological profiles. Computational modeling studies have further complemented these efforts by predicting the compound's binding modes and energetics within kinase active sites.
Despite these promising advancements, challenges remain in the development of 4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole as a therapeutic agent. Issues such as solubility, metabolic stability, and bioavailability need to be addressed through medicinal chemistry optimization. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate the translation of these findings into clinical applications. Future research directions may include the exploration of combination therapies and the identification of biomarkers for patient stratification.
In conclusion, 4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (CAS: 477708-90-0) represents a versatile scaffold with significant potential in drug discovery. Its dual functionality as a kinase inhibitor and anti-inflammatory agent underscores its broad applicability in treating complex diseases. Continued research and development efforts are expected to unlock its full therapeutic potential, paving the way for novel treatment modalities in the coming years.
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